(S)-2-((Furan-2-ylmethylene)amino)propanoic acid
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Overview
Description
(S)-2-((Furan-2-ylmethylene)amino)propanoic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Furan-2-ylmethylene)amino)propanoic acid typically involves the condensation of furan-2-carbaldehyde with an amino acid derivative. One common method is the reaction of furan-2-carbaldehyde with (S)-alanine in the presence of a suitable catalyst under mild conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Furan-2-ylmethylene)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
(S)-2-((Furan-2-ylmethylene)amino)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-((Furan-2-ylmethylene)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simple furan derivative with a carboxylic acid group.
Tetrahydrofuran: A fully saturated furan derivative used as a solvent.
Furfuryl alcohol: A furan derivative with an alcohol group, used in the production of resins and polymers.
Uniqueness
(S)-2-((Furan-2-ylmethylene)amino)propanoic acid is unique due to its combination of a furan ring with an amino acid backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9NO3 |
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Molecular Weight |
167.16 g/mol |
IUPAC Name |
(2S)-2-(furan-2-ylmethylideneamino)propanoic acid |
InChI |
InChI=1S/C8H9NO3/c1-6(8(10)11)9-5-7-3-2-4-12-7/h2-6H,1H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
UOLCCTBNONMUAC-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N=CC1=CC=CO1 |
Canonical SMILES |
CC(C(=O)O)N=CC1=CC=CO1 |
Origin of Product |
United States |
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